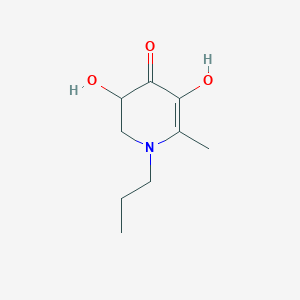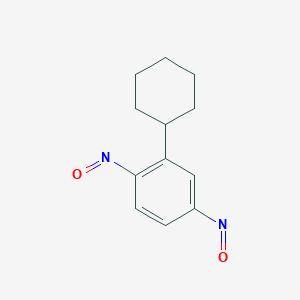
2-Cyclohexyl-1,4-dinitrosobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyl-1,4-dinitrosobenzene is an organic compound characterized by the presence of a cyclohexyl group attached to a benzene ring, which is further substituted with two nitroso groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1,4-dinitrosobenzene typically involves the nitration of cyclohexylbenzene followed by the reduction of the nitro groups to nitroso groups. One common method involves the use of nitric acid and sulfuric acid to nitrate cyclohexylbenzene, forming 2-cyclohexyl-1,4-dinitrobenzene. This intermediate is then reduced using a suitable reducing agent, such as iron powder in the presence of hydrochloric acid, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexyl-1,4-dinitrosobenzene undergoes various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitroso groups can be reduced to amino groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 2-Cyclohexyl-1,4-dinitrobenzene.
Reduction: 2-Cyclohexyl-1,4-diaminobenzene.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Applications De Recherche Scientifique
2-Cyclohexyl-1,4-dinitrosobenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyclohexyl-1,4-dinitrosobenzene involves its interaction with various molecular targets. The nitroso groups can participate in redox reactions, leading to the formation of reactive intermediates that can interact with nucleophiles or electrophiles. These interactions can result in the modification of biomolecules, such as proteins and nucleic acids, potentially altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dinitrobenzene: Similar structure but lacks the cyclohexyl group.
2-Cyclohexyl-1,4-diaminobenzene: Similar structure but with amino groups instead of nitroso groups.
2,4,6-Trinitrosobenzene: Contains three nitroso groups on the benzene ring.
Uniqueness
2-Cyclohexyl-1,4-dinitrosobenzene is unique due to the presence of both a cyclohexyl group and nitroso groups, which confer distinct chemical properties and reactivity. The cyclohexyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules. The nitroso groups offer redox activity, making the compound useful in various chemical and biological applications .
Propriétés
Numéro CAS |
118622-44-9 |
|---|---|
Formule moléculaire |
C12H14N2O2 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
2-cyclohexyl-1,4-dinitrosobenzene |
InChI |
InChI=1S/C12H14N2O2/c15-13-10-6-7-12(14-16)11(8-10)9-4-2-1-3-5-9/h6-9H,1-5H2 |
Clé InChI |
YGMPRRUFNNIEBY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=C(C=CC(=C2)N=O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


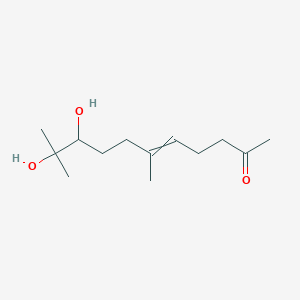
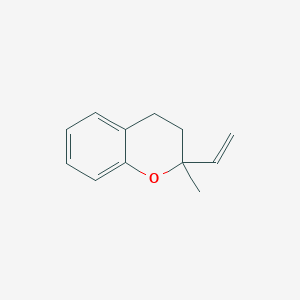


![2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol](/img/structure/B14287241.png)
![9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline](/img/structure/B14287242.png)
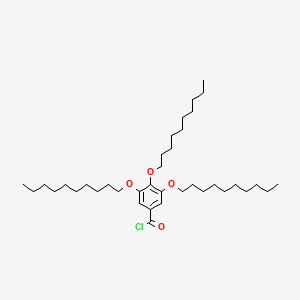
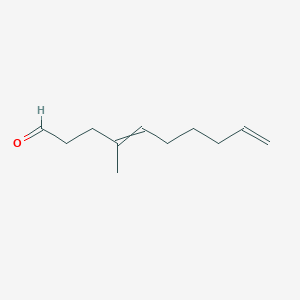
![4-(Dodecyloxy)-4'-[(5-methylheptyl)oxy]-1,1'-biphenyl](/img/structure/B14287260.png)
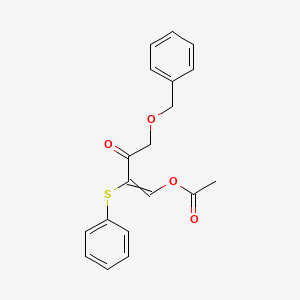
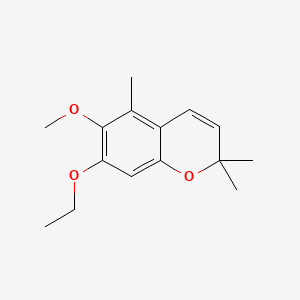
![4-{2-[4-(Dioctadecylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B14287287.png)
![(2R)-1,4-Dioxaspiro[4.4]nonane-2-carboxaldehyde](/img/structure/B14287293.png)
